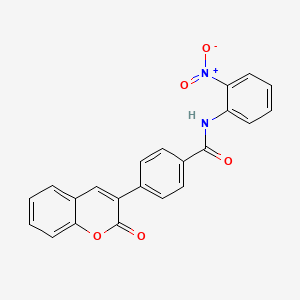![molecular formula C19H18N2O3S B5975385 N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide](/img/structure/B5975385.png)
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide, also known as HNNS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide has been widely studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities, making it a potential candidate for the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of certain enzymes and signaling pathways in cells, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of certain bacterial and fungal strains, as well as to induce apoptosis in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide. One area of interest is the development of new drugs and therapeutic agents based on its antimicrobial, antitumor, and anti-inflammatory activities. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity and safety in vivo. Other potential areas of research include the development of new synthetic methods for N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide and the exploration of its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits antimicrobial, antitumor, and anti-inflammatory activities, making it a potential candidate for the development of new drugs and therapeutic agents. Further research is needed to fully understand its mechanism of action and to determine its potential toxicity and safety in vivo.
Métodos De Síntesis
N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide can be synthesized through the reaction of 2-naphthalenesulfonyl chloride with 2-hydroxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is a yellowish powder that is soluble in organic solvents.
Propiedades
IUPAC Name |
N-[(Z)-1-(2-hydroxyphenyl)propylideneamino]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-18(17-9-5-6-10-19(17)22)20-21-25(23,24)16-12-11-14-7-3-4-8-15(14)13-16/h3-13,21-22H,2H2,1H3/b20-18- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYJDHISJMRNB-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z)-1-(2-hydroxyphenyl)propylidene]naphthalene-2-sulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5975313.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5975321.png)
![1-(4-chlorophenyl)-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5975329.png)
![2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975336.png)

![1'-(3-methylphenyl)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5975356.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B5975357.png)

![N,N-diallyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5975367.png)
![N-{2-oxo-2-[4-oxo-2-(2-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]ethyl}urea](/img/structure/B5975371.png)
![4-(dimethylamino)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975373.png)
![4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide](/img/structure/B5975375.png)
![2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone](/img/structure/B5975380.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5975384.png)